Dendronobiloside A
Description
Dendronobiloside A is a picrotoxane-type sesquiterpene glycoside primarily isolated from Dendrobium nobile and D. findlayanum . Its structure consists of a hydroxylated picrotoxane skeleton linked to a β-D-glucopyranosyl moiety, with the molecular formula C21H34O8 . Biosynthetically, it originates from the B skeleton via CYP450-mediated oxidation, ring-opening, and hydrolysis of intermediate compounds (e.g., compound C) .
Properties
Molecular Formula |
C27H48O12 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3aR,4R,5R,7aS)-7a-methyl-5-propan-2-yl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H48O12/c1-12(2)14-6-7-27(3)13(10-36-25-23(34)21(32)19(30)17(8-28)38-25)4-5-16(27)15(14)11-37-26-24(35)22(33)20(31)18(9-29)39-26/h12-26,28-35H,4-11H2,1-3H3/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 |
InChI Key |
BZZQPBIRQSCVAL-QSTLOTDISA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H](CC[C@@H]2[C@@H]1CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC(C)C1CCC2(C(CCC2C1COC3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O)C |
Synonyms |
10,12-dihydroxypicrotoxane 10,12-di-O-beta-D-glucopyranoside dendronobiloside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- Dendronobiloside B (C21H38O8): Differs by additional hydroxyl groups, contributing to higher polarity .
- Dendronobiloside C (C27H44O12): Contains two β-D-glucopyranosyl units, enhancing water solubility .
- Dendroside F (C27H44O12): Shares a picrotoxane core but has distinct esterification patterns .
- Dendromoniliside D (C27H44O12): Features a cadinene-derived aglycone instead of picrotoxane .
Structural Comparison Table:
Pharmacological Activities
Cytotoxicity:
- This compound: Exhibits moderate cytotoxicity against SMMC-7721 (IC50 ~10–16 μM) but is less potent than Findlayanoside C (IC50 = 10.12 μM) .
- Dendroside G: Shows superior α-amylase inhibition (IC50 = 8.2 μM), outperforming this compound in hypoglycemic activity .
Immunomodulation:
- This compound and Dendroside A stimulate T and B lymphocyte proliferation, enhancing immune response .
Enzymatic Inhibition:
- This compound inhibits α-glycosidase (IC50 = 12.5 μM), comparable to Dendronobiloside C but weaker than acarbose (IC50 = 0.5 μM) .
Q & A
Q. What methodologies are employed for the structural elucidation of Dendronobiloside A?
Structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques. Key methods include:
- ESI-MS (Electrospray Ionization Mass Spectrometry) to determine molecular mass and formula (e.g., C₂₇H₄₈O₁₂) .
- NMR (¹H and ¹³C) to map functional groups and skeletal structures, such as identifying hydroxyl, glycosidic linkages, and sesquiterpene cores .
- Comparison with literature data for known sesquiterpene glycosides to confirm novel structures .
Q. What bioactivities have been experimentally validated for this compound?
this compound exhibits α-glucosidase inhibitory activity , validated via microplate assays using p-nitrophenyl-α-D-glucopyranoside as a substrate. Key findings include:
- IC₅₀ value of 299.7 ± 2.38 μg/mL , indicating moderate potency compared to positive controls like acarbose .
- Dose-dependent inhibition , assessed through kinetic studies and validated with triplicate measurements . Its activity against α-amylase is weaker, highlighting specificity for α-glucosidase .
Q. How is this compound isolated from Dendrobium nobile?
Isolation involves:
- Ethanol extraction of dried plant material, followed by partitioning with solvents like ethyl acetate and n-butanol .
- Column chromatography (e.g., silica gel, Sephadex LH-20) for preliminary separation .
- Preparative HPLC for final purification, guided by bioactivity screening .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in this compound’s bioactivity data?
Contradictions (e.g., variable IC₅₀ values across studies) are addressed through:
- Standardized assay protocols , such as consistent substrate concentrations (e.g., 0.5 mM p-nitrophenyl-α-D-glucopyranoside) and incubation times (15–30 minutes) .
- Positive controls (e.g., acarbose) to normalize inter-study variability .
- Molecular docking to validate structure-activity relationships, such as hydrogen bonding between this compound and α-glucosidase active sites .
Q. How do CYP450 enzymes influence the biosynthesis of this compound?
Biosynthesis involves:
- Oxidation and ring-opening reactions catalyzed by CYP450 enzymes on precursor skeletons (e.g., compound B → C) .
- Hydrolysis and glycosylation steps to form the final structure, with UDP-glycosyltransferases (e.g., LOC110104141) attaching sugar moieties critical for bioactivity . Experimental approaches include transcriptome profiling to identify candidate enzymes and in vitro enzymatic assays to confirm activity .
Q. What molecular docking techniques clarify this compound’s mechanism of α-glucosidase inhibition?
Methods include:
- Protein preparation : Retrieving α-glucosidase crystal structures (PDB: 1MFU) and optimizing hydrogen bonding networks .
- Ligand docking : Using AutoDock Vina to simulate binding conformations, with parameters like grid box size (60 × 60 × 60 Å) and exhaustiveness (8) .
- Binding affinity analysis : this compound shows stronger interactions (−8.4 kcal/mol) than acarbose (−7.2 kcal/mol), attributed to hydrophobic contacts with residues like Phe157 and Tyr313 .
Q. How does glycosylation impact this compound’s bioactivity?
Glycosylation enhances solubility and target binding:
- Enzymatic deglycosylation assays show reduced α-glucosidase inhibition in aglycone derivatives .
- Structural analysis reveals sugar moieties (e.g., glucose at C-3) form hydrogen bonds with catalytic sites of α-glucosidase .
- Comparative studies with Dendroside G (C₂₁H₃₄O₁₀) highlight that larger glycosyl groups correlate with higher α-glucosidase specificity .
Q. What challenges arise in designing in vivo studies for this compound?
Key challenges include:
- Bioavailability optimization : Low aqueous solubility requires formulation strategies (e.g., nanoemulsions) .
- Metabolic stability : Phase I/II metabolism studies (e.g., liver microsome assays) to identify vulnerable sites (e.g., ester bonds) .
- Toxicity profiling : Acute/chronic toxicity assays in model organisms to establish safe dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
